molecular formula C7H15ClN2O B2766217 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride CAS No. 2028279-42-5

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride

Cat. No.: B2766217
CAS No.: 2028279-42-5
M. Wt: 178.66
InChI Key: ZUUWWWBWFGAYQM-FYZOBXCZSA-N
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Description

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethanone moiety, along with a hydrochloride salt.

Preparation Methods

The synthesis of 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpiperazine and ethanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound. This step is crucial for enhancing the compound’s solubility and stability.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the ethanone moiety to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring are replaced with other groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals. Its piperazine moiety is known for its activity in central nervous system disorders.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors in the central nervous system, leading to various pharmacological effects. The compound may also inhibit certain enzymes or interfere with cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride can be compared with other piperazine derivatives, such as:

    3-(4-Methylpiperazin-1-yl)propanoic acid: This compound has a similar piperazine ring but differs in the substituents attached to it.

    1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride: This compound also contains a piperazine ring but has different functional groups, leading to distinct chemical and biological properties.

    3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride: This compound features a piperidine ring instead of a piperazine ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3R)-3-methylpiperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6-5-9(7(2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUWWWBWFGAYQM-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028279-42-5
Record name 1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one hydrochloride
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